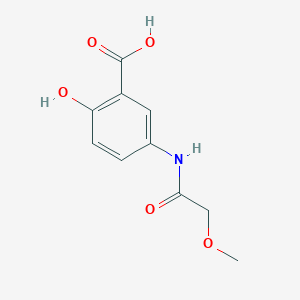![molecular formula C9H19NO2 B3340882 [4-(2-Methylpropyl)morpholin-2-yl]methanol CAS No. 926253-79-4](/img/structure/B3340882.png)
[4-(2-Methylpropyl)morpholin-2-yl]methanol
説明
[4-(2-Methylpropyl)morpholin-2-yl]methanol, also known as MPMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MPMM belongs to the class of morpholine derivatives and is synthesized through a multistep process involving various chemical reactions.
科学的研究の応用
[4-(2-Methylpropyl)morpholin-2-yl]methanol has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and molecular biology. This compound has been shown to exhibit anticancer, antiviral, and antifungal activities, making it a potential candidate for the development of new drugs. This compound has also been used as a building block for the synthesis of various bioactive compounds, including antihypertensive agents and anti-inflammatory agents. Additionally, this compound has been used as a reagent for the synthesis of various polymers and materials, making it a versatile chemical compound for various scientific research applications.
作用機序
The mechanism of action of [4-(2-Methylpropyl)morpholin-2-yl]methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells, viruses, and fungi. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the inhibition of cancer cell growth. Additionally, this compound has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of retroviruses, leading to the inhibition of viral replication. This compound has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls, leading to the inhibition of fungal growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, leading to the fragmentation of DNA and the death of cancer cells. Additionally, this compound has been shown to inhibit cell proliferation by arresting the cell cycle at various stages, leading to the inhibition of cancer cell growth. This compound has also been shown to modulate immune responses by activating various immune cells, leading to the destruction of cancer cells, viruses, and fungi.
実験室実験の利点と制限
[4-(2-Methylpropyl)morpholin-2-yl]methanol has various advantages and limitations for lab experiments. The advantages of this compound include its high purity and yield, making it suitable for various scientific research applications. Additionally, this compound has shown promising results in various scientific research applications, making it a potential candidate for the development of new drugs and materials. The limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are various future directions for the scientific research of [4-(2-Methylpropyl)morpholin-2-yl]methanol, including the development of new drugs and materials, the optimization of the synthesis method, and the study of its potential side effects. This compound has shown promising results in various scientific research applications, making it a potential candidate for the development of new drugs and materials. Additionally, the optimization of the synthesis method can lead to higher yields and purity, making it suitable for various scientific research applications. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, making it a potential candidate for further scientific research.
特性
IUPAC Name |
[4-(2-methylpropyl)morpholin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(2)5-10-3-4-12-9(6-10)7-11/h8-9,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDJQJVJHWSKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCOC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926253-79-4 | |
| Record name | [4-(2-methylpropyl)morpholin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



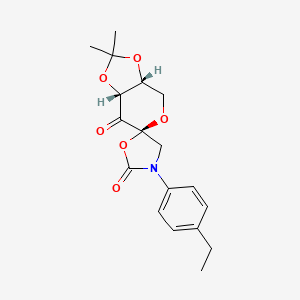
![4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol](/img/structure/B3340804.png)
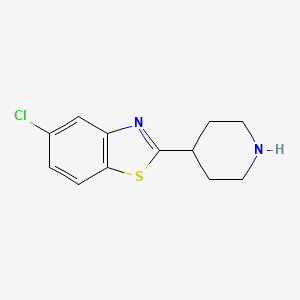
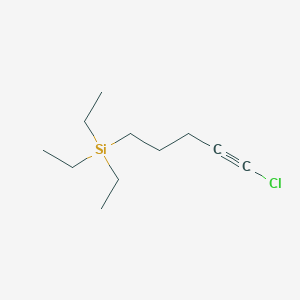

![N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3340827.png)
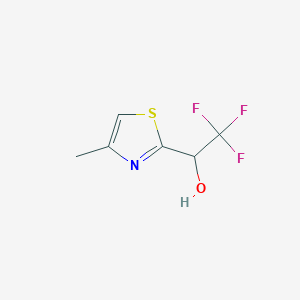

![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B3340852.png)

